molecular formula C20H20N2O4 B074526 Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro- CAS No. 1498-89-1

Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-

Cat. No. B074526
CAS RN: 1498-89-1
M. Wt: 352.4 g/mol
InChI Key: IZDVWQPIYXTGIF-UHFFFAOYSA-N
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Description

Spiro[2H-1-benzopyran-2,2’-indoline], 8-methoxy-1’,3’,3’-trimethyl-6-nitro-, also known as 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro [2H-1-benzopyran-2,2′- (2H)-indole] (6-NO2-8-OMe-BIPS), is a spiropyran based photochromic dye . It has a nitro group that enhances the overall quantum yield of the photochemical system .


Synthesis Analysis

The chemical reaction of the photoisomerization and thermal reaction of this photochromic spiropyran molecule has been explored . The molecule was deposited on the atomic thin channel of a MoS2 field-effect transistor (FET) for the analysis .


Molecular Structure Analysis

The molecular formula of this compound is C20H20N2O4 . The InChI string is InChI=1S/C20H20N2O4/c1-19(2)15-7-5-6-8-16(15)21(3)20(19)10-9-13-11-14(22(23)24)12-17(25-4)18(13)26-20/h5-12H,1-4H3 . The Canonical SMILES is CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)N+[O-])OC)C)C .


Chemical Reactions Analysis

The photoisomerization and thermal reaction of this photochromic spiropyran molecule have been studied . With UV-light injection on the molecule, a clear shift of the threshold voltage in the drain-current vs gate-voltage plot was observed, which was due to the change of the SP molecule to merocyanine (MC) . A complete reset from MC to SP molecule was achieved by thermal annealing .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 352.4 g/mol . The compound has a nitro group that enhances the overall quantum yield of the photochemical system .

Scientific Research Applications

Photochromic Compounds

Spiropyrans are photochromic compounds that have two main isomers capable of inter-switching with UV or visible light . The transformation of spiropyran molecules from the cyclic (SP) to the opened merocyanine (MC) form can be initiated by electromagnetic irradiation and changes in temperature, pH, redox potential, and polarity of a medium, and even by mechanical stress .

Smart Material Production

Spiropyrans are promising building blocks for the creation of various dynamic materials . They meet the basic requirements for multi-functionality and sensitivity, which make them promising building blocks for the creation of various dynamic materials .

Molecular Electronics and Nanomachinery

Spiropyrans have potential applications in the field of molecular electronics and nanomachinery . Their ability to switch between different states in response to external stimuli makes them suitable for use in these fields .

Sensing of Environmental and Biological Molecules

Spiropyrans can be used in the sensing of environmental and biological molecules . Their sensitivity to changes in their environment makes them ideal for this application .

Photopharmacology

Spiropyrans have potential applications in photopharmacology . Their photo-responsive behavior could be utilized in the development of new drugs and therapies .

Optical Data Storage

Spiropyrans exhibit photo-responsive behavior that may be useful in optical data storage applications . Their ability to switch between different states in response to light makes them suitable for this application .

Liquid Crystal Doping

Spiropyrans can be used to dope liquid crystal to develop a colored scattering device that is dual responsive and allows the initiation of electrohydrodynamic instabilities (EHDI) .

Field-Effect Transistor (FET) Applications

The photoisomerization and thermal reaction of the photochromic spiropyran molecule deposited on the atomic thin channel of a MoS2 field-effect transistor (FET) have been explored . The change from SP to MC can be initiated by UV-light injection on the molecule, and a complete reset from MC to SP molecule can be achieved by thermal annealing . This demonstrates the possibility of this system in logical operation applications .

Future Directions

The chemical state of MC can be maintained and switched in a designated time period, which demonstrates the possibility of this system in logical operation applications . This suggests potential future directions in the field of logical operations and computing .

properties

IUPAC Name

8-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-19(2)15-7-5-6-8-16(15)21(3)20(19)10-9-13-11-14(22(23)24)12-17(25-4)18(13)26-20/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDVWQPIYXTGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124250
Record name 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole]
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-

CAS RN

1498-89-1
Record name 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole]
Source CAS Common Chemistry
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Record name 1',3'-Dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole)
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Record name 1498-89-1
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Record name 1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole]
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Record name 1',3'-dihydro-8-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-
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Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-
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Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-
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Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-
Reactant of Route 6
Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-

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